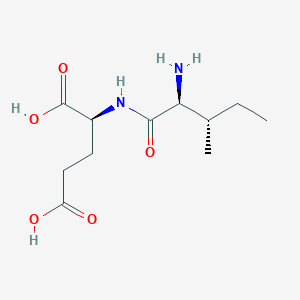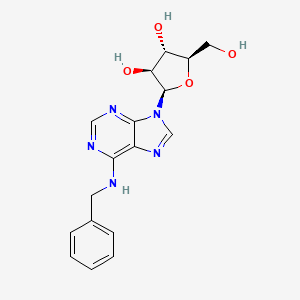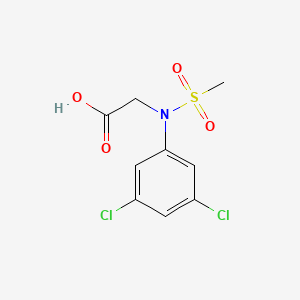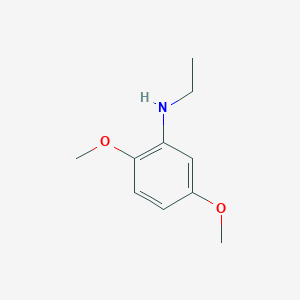
N-Ethyl-2,5-dimethoxyaniline
説明
“N-Ethyl-2,5-dimethoxyaniline” is a specialty product used in proteomics research . It has a molecular formula of C10H15NO2 and a molecular weight of 181.23 .
Synthesis Analysis
“this compound” can be synthesized through chemical oxidative polymerization of 2,5-dimethoxyaniline . This process involves using HCl/NaCl/H2O2 as a mild oxidizing system . The yield of the product can be as high as 53% when adjusting the dopant agent/monomer molar ratio .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H15NO2 . The molecular weight is 181.23 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be used in the fabrication of highly crystalline poly(2,5-dimethoxyaniline) nanoplates . It can also participate in the electrochemical synthesis on glassy carbon electrodes, which can enhance the oxidation of glutamic acids .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C10H15NO2 and a molecular weight of 181.23 . More detailed physical and chemical properties may be available from specialized databases or safety data sheets .科学的研究の応用
Electrochemical Synthesis for Detection Applications
N-Ethyl-2,5-dimethoxyaniline has been utilized in electrochemical synthesis. Zeng, Li, and Wang (2019) demonstrated its application in detecting L- and D-Glutamic acids through electrochemical polymerization on glassy carbon electrodes (Zeng, Li, & Wang, 2019).
Nanostructured Poly(2,5-dimethoxyaniline) Synthesis
Jain et al. (2010) synthesized nanostructured poly(2,5-dimethoxyaniline) using green chemistry approaches, noting its high electrical conductivity and charge storage capacity, relevant for electronic applications (Jain et al., 2010).
Advancements in Supercapacitor Electrodes
Yuan et al. (2014) explored the use of 2D poly(2,5-dimethoxyaniline) nanosheets as electrode materials for supercapacitors, highlighting their large specific capacitance and retention at high rates (Yuan et al., 2014).
Conductivity and Catalytic Applications
Storrier, Colbran, and Hibbert (1994) investigated the chemical and electrochemical syntheses of poly(2,5-dimethoxyaniline), revealing its conductivity and potential as a catalyst (Storrier, Colbran, & Hibbert, 1994).
Chemical Deposition Studies
Mazur and Krysiński (2001) conducted studies on chemical in situ polymerization of 2,5-dimethoxyaniline, focusing on differences in deposition rates and the effect of various monolayers on polymer morphology (Mazur & Krysiński, 2001).
Synthesis Methods and Applications
Purves and Moir (1948) described the synthesis of N-Ethyl-3,4-dimethoxyaniline, a related compound, highlighting its improved yield and potential for further chemical applications (Purves & Moir, 1948).
Electrochemical Behavior Analysis
Malinauskas and Holze (1999) investigated the electrooxidation of N-alkylsubstituted anilines, including this compound, providing insights into their electrochemical behaviors and applications (Malinauskas & Holze, 1999).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-ethyl-2,5-dimethoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-11-9-7-8(12-2)5-6-10(9)13-3/h5-7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQAKHHXCJFFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



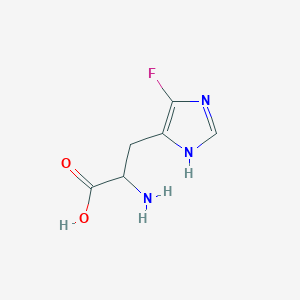
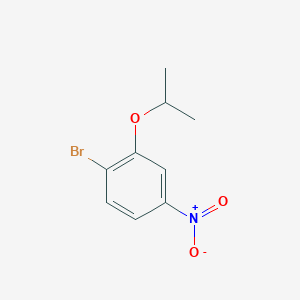
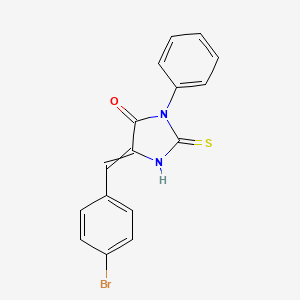

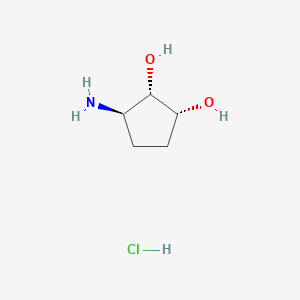
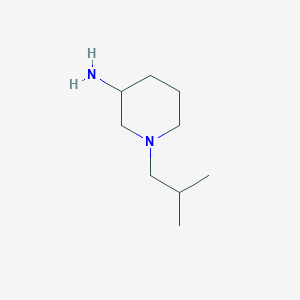
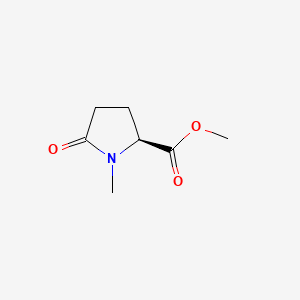

![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)
